molecular formula C22H24N4O4S B2685446 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide CAS No. 953159-12-1

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide

Cat. No. B2685446
M. Wt: 440.52
InChI Key: SVDOLRXPEQLIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide, also known as Compound A, is a novel small molecule that has recently gained attention in the field of scientific research. This compound has been found to have potential therapeutic applications in various diseases due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Sulphasalazine and 5-Aminosalicylic Acid (5-ASA) Research

Sulphasalazine, composed of sulphapyridine and mesalazine (5-aminosalicylic acid, 5-ASA), has been a subject of extensive research due to its application in treating inflammatory bowel disease (IBD) such as Crohn's disease and ulcerative colitis. Studies have confirmed the efficacy of mesalazine in treating acute ulcerative colitis and maintaining remission, highlighting its role as a critical therapeutic agent in IBD management. Research has also explored its mechanism of action, including its ability to act as a free radical scavenger and inhibit the production of leukotrienes and interleukin-1, which are key in the inflammatory response (Thomson, 1991; Desreumaux & Ghosh, 2006).

Sulfamide and Sulfonamide Research

Sulfamide derivatives, including sulfamethoxazole, have been examined for their potential in treating bacterial infections and other conditions. The sulfamide functionality has been recognized for its ability to form electrostatic interactions with protein and other targets, offering valuable insights into drug design and development. Research in this area aims to understand better the therapeutic applications and mechanisms of action of sulfamide and sulfonamide compounds in medicinal chemistry (Reitz, Smith, & Parker, 2009).

Environmental and Health Impact Studies

The environmental occurrence, fate, and potential health impacts of synthetic phenolic antioxidants, including those related to sulfonamide compounds, have been subjects of research. These studies aim to assess the environmental persistence of these compounds, their pathways of human exposure, and the associated health risks. Toxicity studies suggest that some of these compounds may have endocrine-disrupting effects or even carcinogenic potential, underscoring the importance of understanding their behavior in the environment and their impact on human health (Liu & Mabury, 2020).

properties

IUPAC Name

4-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c23-31(29,30)19-10-8-17(9-11-19)14-15-24-21(27)7-4-16-26-22(28)13-12-20(25-26)18-5-2-1-3-6-18/h1-3,5-6,8-13H,4,7,14-16H2,(H,24,27)(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDOLRXPEQLIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)butanamide

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